molecular formula C11H14N4O2S B2360543 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 852940-50-2

3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

Cat. No.: B2360543
CAS No.: 852940-50-2
M. Wt: 266.32
InChI Key: SGEMHMVDKUJKTE-UHFFFAOYSA-N
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Description

3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a triazolo-pyrimidine derivative that features a unique structural motif. Its core includes a triazole ring fused to a pyrimidine ring, providing a robust scaffold for various chemical modifications. The presence of both methyl and methylsulfanyl groups potentially enhances its biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid generally follows a multi-step synthetic pathway It starts with the synthesis of the triazolo[1,5-a]pyrimidine core via cyclization reactions involving precursors such as amino triazoles and beta-ketoesters

Industrial Production Methods

Scaling up for industrial production requires optimizing the reaction conditions to increase yield and reduce by-products. Common industrial methods may involve continuous flow synthesis techniques, which offer better control over reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

  • Oxidation: Introduction of hydroxyl groups via mild oxidizing agents.

  • Reduction: Hydrogenation processes targeting specific double bonds within the triazolo-pyrimidine structure.

  • Substitution: Electrophilic or nucleophilic substitution primarily at the triazole or pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: Use of agents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas.

  • Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Reaction products depend on the specific conditions and reagents used but can include hydroxylated derivatives, alkyl-substituted compounds, or complex conjugates with other bioactive molecules.

Scientific Research Applications

3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid has applications in:

  • Chemistry: Serving as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to nucleotide analogs.

  • Medicine: Investigated for therapeutic potential in treating diseases by targeting specific molecular pathways.

  • Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in critical biochemical pathways. The triazolo-pyrimidine structure enables binding to active sites, potentially inhibiting enzyme activity and altering the biochemical processes. Pathways affected can include nucleotide synthesis and DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

  • 3-[5,7-Dimethyl-2-(ethoxysulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

  • 6-(2-Methyl-3-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)heptanoic acid

Unique Characteristics

Compared to similar compounds, 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid boasts enhanced stability and potential for modification, making it a valuable candidate for further scientific exploration. Its unique substitution pattern, particularly the dimethyl and methylsulfanyl groups, contributes to its distinctive chemical behavior and biological activity.

Properties

IUPAC Name

3-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-6-8(4-5-9(16)17)7(2)15-10(12-6)13-11(14-15)18-3/h4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEMHMVDKUJKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SC)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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